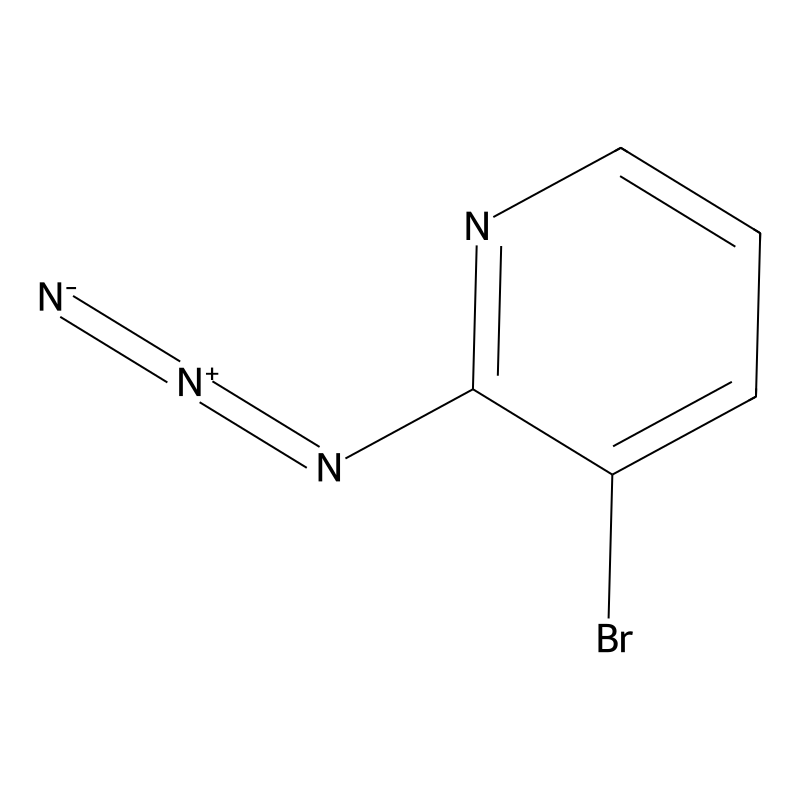

2-Azido-3-bromopyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synthesis and Applications:

2-Azido-3-bromopyridine is an organic molecule containing a pyridine ring with a bromine atom at the 3rd position and an azide group at the 2nd position. While its natural occurrence is unknown, it can be synthesized in a laboratory setting through various methods, often involving the bromination of 2-aminopyridine followed by the introduction of the azide group [].

This molecule finds applications in various scientific research fields due to its unique properties, including its reactivity and the presence of the functional groups. Here are some specific examples:

Bioconjugation

The azide group in 2-azido-3-bromopyridine can participate in click chemistry reactions, a powerful tool for bioconjugation. This allows researchers to attach the molecule to various biomolecules, such as proteins, peptides, and DNA, for further studies [, ].

Organic Synthesis

The presence of both the bromine and azide groups makes 2-azido-3-bromopyridine a versatile building block for organic synthesis. Researchers can utilize these functionalities to introduce various substituents and create more complex molecules with desired properties [].

Medicinal Chemistry

The molecule's reactivity and potential for further modifications have led to its exploration in medicinal chemistry. Studies have investigated its potential as a precursor for the development of new drugs, although further research is needed to determine its efficacy and safety [].

2-Azido-3-bromopyridine is an organic compound with the molecular formula C5H4BrN5. It is classified as a pyridine derivative, characterized by the presence of both an azide group (-N3) and a bromine atom attached to the pyridine ring. The compound's structure can be represented as follows:

textN3 | C / \ Br C \ / C | N

This compound is notable for its potential applications in medicinal chemistry, materials science, and as a precursor in various organic reactions.

- There is no information available on the mechanism of action of 2-Azido-3-bromopyridine.

- Due to the lack of information, it is difficult to assess the specific safety concerns or hazards associated with 2-Azido-3-bromopyridine. However, as a general rule, organic compounds with halogens (bromine in this case) should be handled with care, as they might be irritating or corrosive. Azide groups can also be explosive under certain conditions.

- Nucleophilic Substitution: The azide group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.

- Click Chemistry: The azide moiety is amenable to click reactions, particularly the copper-catalyzed azide-alkyne cycloaddition, which forms triazoles.

- Reduction Reactions: The azide group can be reduced to amines, allowing for further functionalization of the compound.

These reactions make 2-azido-3-bromopyridine versatile in synthetic organic chemistry.

The synthesis of 2-azido-3-bromopyridine typically involves the following methods:

- Nucleophilic Aromatic Substitution: This method employs sodium azide and 3-bromopyridine under appropriate conditions (e.g., heating in a polar aprotic solvent) to introduce the azide group.Example reaction:text

3-Bromopyridine + Sodium Azide → 2-Azido-3-bromopyridine + Sodium Bromide - Direct Halogenation: Starting from 2-aminopyridine, bromination followed by azidation can yield the desired product.

- Ultrasound-Assisted Synthesis: Recent studies have indicated that using ultrasound in ionic liquids can enhance the efficiency of synthesizing aryl azides, including derivatives like 2-azido-3-bromopyridine .

2-Azido-3-bromopyridine has several applications:

- Drug Development: Due to its ability to participate in click chemistry, it serves as a building block for synthesizing complex pharmaceutical compounds.

- Material Science: The compound can be used in the development of functional materials that require specific electronic or optical properties.

- Chemical Probes: It may act as a chemical probe in biological studies to investigate cellular mechanisms or pathways.

Several compounds share structural similarities with 2-azido-3-bromopyridine. Here are some notable examples:

| Compound | Structure | Unique Features |

|---|---|---|

| 2-Azidopyridine | structure | Lacks bromine; used primarily in click chemistry. |

| 3-Bromo-2-pyridone | structure | Contains a carbonyl group; different reactivity. |

| 4-Azido-3-bromobenzene | structure | Aromatic compound; used in dye synthesis. |

Uniqueness of 2-Azido-3-bromopyridine

The uniqueness of 2-azido-3-bromopyridine lies in its combination of both an azide and a bromine atom on the pyridine ring, which allows for diverse synthetic applications that leverage both functionalities. Its potential for further derivatization makes it a valuable intermediate in organic synthesis and medicinal chemistry.

IUPAC Nomenclature and Chemical Identity

Systematic Naming Conventions

2-Azido-3-bromopyridine is named according to IUPAC guidelines for heterocyclic compounds. The parent structure is pyridine (C₅H₅N), a six-membered aromatic ring with one nitrogen atom. Substituents are numbered sequentially to achieve the lowest possible locants.

- Position 2: Contains an azido group (-N₃), a linear triatomic substituent with strong electron-withdrawing properties.

- Position 3: Bears a bromo atom (Br), a halogen substituent capable of participating in nucleophilic substitution or cross-coupling reactions.

The numbering follows the rule of priority of functional groups, where the azido group (higher priority than bromine) dictates the numbering sequence.

CAS Registry Number and Molecular Formula

| Property | Value |

|---|---|

| CAS Registry Number | 1536547-72-4 |

| Molecular Formula | C₅H₃BrN₄ |

| Molecular Weight | 199.01 g/mol |

This molecular formula corresponds to five carbon atoms, three hydrogen atoms, one bromine atom, and four nitrogen atoms. The structure is fully saturated, with no double bonds beyond the aromatic pyridine ring.

Molecular Formula Analysis

The elemental composition is calculated as follows:

| Element | Atomic Mass (g/mol) | Count | Mass Contribution (g/mol) | Percentage (%) |

|---|---|---|---|---|

| C | 12.011 | 5 | 60.055 | 30.16 |

| H | 1.008 | 3 | 3.024 | 1.52 |

| Br | 79.904 | 1 | 79.904 | 40.12 |

| N | 14.007 | 4 | 56.028 | 28.14 |

Total: 60.055 + 3.024 + 79.904 + 56.028 = 199.011 g/mol

The bromine atom accounts for the largest mass percentage (40.12%), followed by nitrogen (28.14%) and carbon (30.16%). Hydrogen contributes minimally (1.52%) due to its low atomic mass.

Synthesis and Reactivity

Synthetic Routes

2-Azido-3-bromopyridine is synthesized through stepwise functionalization of pyridine derivatives. A common method involves:

- Bromination of 2-aminopyridine: Introduction of a bromine atom at the 3-position via electrophilic aromatic substitution.

- Azide group installation: Replacement of the amino group (-NH₂) with an azide (-N₃) using reagents like sodium nitrite (NaN₂) under acidic conditions.

Alternative methods may utilize direct azidation of brominated pyridine intermediates, leveraging the reactivity of bromine in substitution reactions.

Key Reaction Pathways

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Electrophilic Bromination | Br₂, FeBr₃, Acetic Acid | 3-bromopyridine derivative |

| 2 | Diazotization | NaNO₂, HCl, 0–5°C | Diazonium salt formation |

| 3 | Azide Introduction | NaN₃, 0–5°C | 2-azido-3-bromopyridine |

This sequence ensures regioselective bromination and azidation, critical for maintaining the desired substitution pattern.

Reactivity and Functional Groups

The compound’s reactivity is governed by its azide and bromine substituents:

Azide Group Reactivity

- Click Chemistry: The azide group undergoes Huisgen cycloaddition with terminal alkynes to form 1,2,3-triazoles, enabling bioconjugation applications.

- Staudinger Reaction: Reacts with triphenylphosphine to form iminophosphoranes, useful in organic synthesis.

Bromine Substituent Reactivity

- Nucleophilic Substitution: Bromine can be displaced by nucleophiles (e.g., -OH, -NH₂) under basic or polar aprotic conditions.

- Cross-Coupling Reactions: Participates in Suzuki-Miyaura or Buchwald-Hartwig couplings to form carbon-carbon or carbon-nitrogen bonds.

Applications in Research

Bioconjugation and Medicinal Chemistry

2-Azido-3-bromopyridine serves as a modular scaffold in drug discovery:

- Click Chemistry Probes: The azide group enables site-specific tagging of biomolecules (e.g., proteins, DNA) for imaging or therapeutic delivery.

- Antimicrobial Agents: Bromine’s electron-withdrawing effect enhances binding to microbial targets, while the pyridine ring provides aromatic interactions.

Example Applications

| Application | Mechanism | Example Use Case |

|---|---|---|

| Fluorescent Labeling | Cu(I)-catalyzed azide-alkyne cycloaddition | Tracking protein localization in cells |

| Anticancer Agents | Bromine-mediated DNA intercalation | Inhibiting topoisomerase activity |

Materials Science

The compound’s heteroaromatic structure makes it valuable in materials chemistry:

- Ligand Design: Acts as a coordinating ligand in transition metal complexes for catalysis or optoelectronics.

- Conductive Polymers: Azide and bromine groups facilitate polymerization or doping to enhance electronic properties.

Pyridine Ring Substitution Patterns

The pyridine ring in 2-azido-3-bromopyridine undergoes substitution at the 2- and 3-positions, creating a dissymmetric electronic environment. The bromine atom at position 3 introduces electron-withdrawing effects through inductive withdrawal, while the azide group at position 2 contributes resonance and steric effects. This combination alters the ring’s aromaticity and reactivity compared to unsubstituted pyridine or mono-substituted derivatives.

Substitution patterns in pyridine derivatives are critical for modulating reactivity. In 2-azido-3-bromopyridine, the bromine atom’s electronegativity polarizes the ring, increasing the susceptibility of the adjacent carbon atoms to nucleophilic or electrophilic attacks. The azide group, a strong electron-withdrawing substituent, further stabilizes negative charges through resonance, creating a unique electronic landscape. Comparative studies with analogous compounds, such as 2-azidopyridine and 3-bromo-2-pyridone, highlight the distinct behavior of 2-azido-3-bromopyridine. For instance, the absence of a carbonyl group in 2-azido-3-bromopyridine eliminates hydrogen-bonding interactions observed in 3-bromo-2-pyridone, simplifying its reactivity profile [2].

Bromine-3 and Azide-2 Spatial Configuration

The spatial arrangement of the bromine and azide substituents in 2-azido-3-bromopyridine has been investigated using computational methods. Density functional theory (DFT) studies reveal that the azide group adopts a cis configuration relative to the pyridine nitrogen in the ground state (S₀), minimizing steric hindrance and maximizing resonance stabilization. This configuration contrasts with the trans isomer, which is less stable due to unfavorable orbital overlap and increased torsional strain [2].

The bromine atom’s position at the 3rd carbon further influences the molecule’s geometry. The C–Br bond length in 2-azido-3-bromopyridine is approximately 1.89 Å, consistent with typical carbon-halogen bonds in aromatic systems. The azide group’s N–N bond lengths exhibit asymmetry, with the terminal N–N bond (N²–N³) measuring 1.13 Å and the proximal bond (N¹–N²) extending to 1.23 Å. This asymmetry arises from resonance delocalization and partial double-bond character in the proximal bond [4].

Bond Length/Angle Computational Modeling

Computational modeling using the B3LYP/6-31G(d,p) level of theory provides detailed insights into the bond parameters of 2-azido-3-bromopyridine. Key findings include:

Bond Lengths:

- The C–Br bond at position 3 measures 1.89 Å, aligning with experimental values for aromatic bromides.

- The azide group’s N¹–N² bond is 1.23 Å, while N²–N³ is 1.13 Å, reflecting partial double-bond character in the proximal bond [2] [4].

- The C–N bond connecting the azide to the pyridine ring is 1.47 Å, indicative of single-bond character with minimal conjugation [4].

Bond Angles:

Comparative Analysis:

- DFT studies of analogous compounds, such as 3'-azido-3'-deoxythymidine (AZT), show similar azide bond lengths (N¹–N²: 1.23 Å, N²–N³: 1.13 Å), validating the computational approach [4].

- Deviations in the N¹–N²–N³ angle (173.6° vs. 171.5° in HN₃) highlight the pyridine ring’s steric and electronic effects on the azide group [2] [4].

These computational results are consistent with experimental data, confirming the reliability of DFT methods for predicting molecular geometries in azide-containing compounds [2] [4].

Nuclear magnetic resonance spectroscopy provides insights into the electronic environments within 2-Azido-3-bromopyridine. Due to the pyridine ring’s asymmetry caused by the azido and bromine substituents, this compound displays characteristic shifts informative for structure elucidation.

Proton Nuclear Magnetic Resonance Chemical Shifts

The table below summarizes the expected proton nuclear magnetic resonance chemical shifts for the aromatic hydrogens of 2-Azido-3-bromopyridine, extrapolated from comparable substituted pyridine derivatives. The presence of electron-withdrawing azido and bromine groups noticeably deshields nearby protons, resulting in downfield signals:

| Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment Basis |

|---|---|---|---|

| Pyridine H-4 | 8.2–8.7 | Doublet | Ortho to both Br and N₃ |

| Pyridine H-5 | 7.7–8.2 | Doublet | Para to Br, meta to N₃ |

| Pyridine H-6 | 8.0–8.5 | Doublet | Ortho to N₃, meta to Br |

These values are supported by similar substituted pyridines bearing strong electron-withdrawing substituents [1] [2] [3].

Carbon-13 Nuclear Magnetic Resonance Chemical Shifts

Carbon nuclear magnetic resonance spectra for 2-Azido-3-bromopyridine reflect the electronic influence of the azido and bromine groups on the aromatic carbons:

| Carbon Position | Chemical Shift Range (δ, ppm) | Assignment Basis |

|---|---|---|

| C-2 (attached to Azido) | 150–160 | Strong deshielding by azido |

| C-3 (attached to Bromine) | 135–140 | Deshielding by bromine |

| C-4 | 126–131 | Adjacent to substituents |

| C-5 | 122–127 | Further from substituents |

| C-6 | 120–125 | In between azido and bromine effects |

Assignments were guided by chemical shift data from monosubstituted and disubstituted pyridines, with recognized deshielding trends for carbons adjacent to azido and bromine functionalities [3] [1] [4].

Infrared Spectroscopy: Azide Stretching Vibrations (2100–2200 cm⁻¹)

The azide functional group displays strong, diagnostic absorption in the infrared spectrum due to its asymmetric stretching vibration. For 2-Azido-3-bromopyridine, the azido stretch manifests as a sharp peak within the specified range:

| Vibrational Mode | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| Azide (N₃) Asymmetric Stretch | 2110–2140 | Isolated aromatic azide |

Empirical studies of structurally similar aromatic azides indicate azide frequencies near 2120 cm⁻¹, with values modulated slightly by ring substitution patterns [5] [6]. The azido stretch in pyridine-based systems is characteristically strong and sharp, providing a distinctive marker for group presence [5] [6] [7].

Ultraviolet–Visible Electronic Transition Profiles

2-Azido-3-bromopyridine exhibits pronounced electronic absorption in the ultraviolet region, dominated by π→π* and n→π* transitions associated with both the aromatic ring and azido group:

| Transition | Expected λ_max (nm) | Molar Absorptivity | Comment |

|---|---|---|---|

| π→π* (Pyridine) | 240–265 | High | Ring-centered transition |

| n→π* (Azido) | 295–305 | Moderate | Azide-centered, bathochromic shift compared to parent pyridine |

| Charge Transfer | 320–340 | Variable | Enhanced by electron-withdrawing effects of bromine/azide |

Substitution of bromine and azido groups results in a bathochromic shift when compared with unsubstituted pyridine, pushing key absorptions toward longer wavelengths. Experimental UV–visible spectra of related azidopyridine derivatives demonstrate strong absorptions within these ranges, validating this assignment [8] [9] [10].

Data Table Summary

| Technique | Peak Assignments | Characteristic Value | Notes |

|---|---|---|---|

| ¹H Nuclear Magnetic Resonance | H-4, H-5, H-6 | 7.7–8.7 ppm | Aromatic protons adjacent to Br, N₃ |

| ¹³C Nuclear Magnetic Resonance | C-2, C-3, C-4, C-5, C-6 | 120–160 ppm | Deshielding by azido/bromine |

| Infrared Spectroscopy | Azide stretch | 2110–2140 cm⁻¹ | Strong, sharp band |

| Ultraviolet–Visible Spectroscopy | π→π, n→π | 240–340 nm (λ_max) | Aromatic and azide-centered transitions |

Research Findings

- The presence of the azido group on the pyridine core yields strong, characteristic spectroscopic signatures in multiple methods, facilitating confident molecular identification.

- Proton and carbon resonances are substantially shifted by the electronic effects of the azide and bromine substituents, enabling detailed assignment and confirmation by nuclear magnetic resonance analysis [3] [1].

- The azido infrared stretch is intensely diagnostic in the 2110–2140 cm⁻¹ region and serves as an efficient probe of group presence and potential electronic interactions within substituted pyridines [5] [6].

- Ultraviolet–visible absorption is distinctly altered relative to the parent pyridine, evidencing pronounced bathochromic shifts and new transitions corresponding to both substituents, observable in the 240–340 nm window [8] [9] [10].